molecular formula C15H11BrCl2N2O3 B3959734 N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide

N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide

Cat. No.: B3959734
M. Wt: 418.1 g/mol
InChI Key: GFPIOQNEPQWGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a combination of bromine, chlorine, and phenoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromo-2-chlorophenol: This intermediate is synthesized through the bromination and chlorination of phenol.

    Formation of 4-bromo-2-chlorophenoxyacetic acid: This step involves the reaction of 4-bromo-2-chlorophenol with chloroacetic acid under basic conditions.

    Acetylation: The 4-bromo-2-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.

    Formation of the final compound: The acetylated intermediate undergoes a reaction with 2-chlorobenzenecarboximidamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
  • N’-[(4-Bromo-2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide

Uniqueness

N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is unique due to its specific combination of bromine, chlorine, and phenoxy groups This unique structure imparts distinct chemical properties, making it valuable for various applications

Properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O3/c16-9-5-6-13(12(18)7-9)22-8-14(21)23-20-15(19)10-3-1-2-4-11(10)17/h1-7H,8H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPIOQNEPQWGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.